molecular formula C11H11NO2 B15232534 1-Benzoyl-3,4-epoxypyrrolidine

1-Benzoyl-3,4-epoxypyrrolidine

Cat. No.: B15232534
M. Wt: 189.21 g/mol
InChI Key: RJQCFSRXYIQTMS-UHFFFAOYSA-N
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Description

1-Benzoyl-3,4-epoxypyrrolidine (CAS: Not explicitly provided in evidence) is a pyrrolidine derivative featuring a benzoyl substituent at the 1-position and an epoxide ring spanning the 3,4-positions. For instance, BEP has been engineered for recyclable polycarbonates, where a chromium-based catalyst enables reversible polymerization-depolymerization cycles at varying temperatures . This reactivity is attributed to the strained epoxide ring, which facilitates controlled ring-opening reactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-oxa-3-azabicyclo[3.1.0]hexan-3-yl(phenyl)methanone

InChI

InChI=1S/C11H11NO2/c13-11(8-4-2-1-3-5-8)12-6-9-10(7-12)14-9/h1-5,9-10H,6-7H2

InChI Key

RJQCFSRXYIQTMS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride with a suitable azabicyclohexane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives or nitrogen-containing compounds.

Scientific Research Applications

3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, similarity scores (where available), and applications of 1-Benzoyl-3,4-epoxypyrrolidine and related compounds:

Compound Name CAS Number Key Structural Features Similarity Score* Applications/Properties
This compound N/A Pyrrolidine, benzoyl, epoxide N/A Hypothesized use in recyclable polymers (analogous to BEP)
1-Benzyloxy-carbonyl-3,4-epoxypyrrolidine (BEP) N/A Pyrrolidine, benzyloxy-carbonyl, epoxide N/A Recyclable polycarbonates via catalytic depolymerization
(3R,4R)-1-Benzylpyrrolidine-3,4-diol 163439-82-5 Pyrrolidine, benzyl, vicinal diol 1.00 Chiral building block in organic synthesis
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 92197-36-9 Piperidine, benzyl, hydroxyl groups 0.86 Potential pharmaceutical intermediate
1-(Phenylmethyl)-3-pyrrolidinemethanol 5731-17-9 Pyrrolidine, benzyl, hydroxymethyl 0.76 Intermediate in bioactive molecule synthesis

*Similarity scores derived from structural comparisons in .

Stability and Processability

  • BEP-based polycarbonates demonstrate thermal resilience (stable at 200°C for 10 hours post-catalyst removal) and selective depolymerization at 100°C, a trait absent in diol or hydroxymethyl analogs .
  • Diol derivatives, such as (3S,4S)-1-Benzylpyrrolidine-3,4-diol, are often characterized by crystallinity (as seen in X-ray studies using SHELX software ), enhancing their utility in asymmetric synthesis.

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